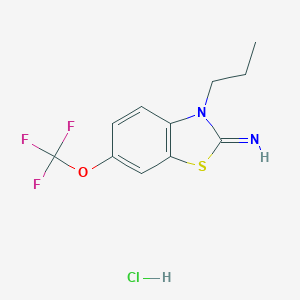![molecular formula C16H12N4O4 B157313 2(1H)-Quinolinone, 4-hydroxy-1-methyl-3-[(4-nitrophenyl)azo]- CAS No. 10114-46-2](/img/structure/B157313.png)
2(1H)-Quinolinone, 4-hydroxy-1-methyl-3-[(4-nitrophenyl)azo]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2(1H)-Quinolinone, 4-hydroxy-1-methyl-3-[(4-nitrophenyl)azo-] is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is also known as Sudan IV and is commonly used in the field of biochemistry and molecular biology.
作用机制
The mechanism of action of 2(1H)-Quinolinone, 4-hydroxy-1-methyl-3-[(4-nitrophenyl)azo-] is not fully understood. However, it is known that this compound interacts with lipids, proteins, and nucleic acids in cells and tissues. This interaction results in the formation of a colored complex that can be detected by various methods.
生化和生理效应
2(1H)-Quinolinone, 4-hydroxy-1-methyl-3-[(4-nitrophenyl)azo-] has been shown to have minimal biochemical and physiological effects on cells and tissues. This compound is non-toxic and does not interfere with the normal functioning of cells and tissues. However, it is important to note that the concentration of this compound used in experiments should be carefully controlled to avoid any potential effects on cells and tissues.
实验室实验的优点和局限性
The advantages of using 2(1H)-Quinolinone, 4-hydroxy-1-methyl-3-[(4-nitrophenyl)azo-] in lab experiments are its high sensitivity and specificity. This compound can be used to detect very low concentrations of lipids, proteins, and nucleic acids in cells and tissues. It is also easy to use and can be detected by various methods such as UV-Vis spectroscopy and fluorescence microscopy.
The limitations of using 2(1H)-Quinolinone, 4-hydroxy-1-methyl-3-[(4-nitrophenyl)azo-] in lab experiments are its potential interference with other compounds and its limited applicability in certain experiments. This compound may interfere with the detection of other compounds in cells and tissues, which can lead to inaccurate results. Additionally, this compound may not be suitable for certain experiments that require the detection of specific compounds.
未来方向
There are several future directions for the use of 2(1H)-Quinolinone, 4-hydroxy-1-methyl-3-[(4-nitrophenyl)azo-] in scientific research. One potential direction is the development of new methods for the detection of lipids, proteins, and nucleic acids in cells and tissues using this compound. Another potential direction is the use of this compound in the development of new diagnostic tools for various diseases. Finally, this compound may also be used in the development of new drugs and therapies for various diseases.
Conclusion
In conclusion, 2(1H)-Quinolinone, 4-hydroxy-1-methyl-3-[(4-nitrophenyl)azo-] is a unique chemical compound that has been extensively used in scientific research. This compound is commonly used as a dye in various biochemical and molecular biology experiments. It is non-toxic and has minimal effects on cells and tissues. However, it is important to carefully control the concentration of this compound used in experiments to avoid any potential effects on cells and tissues. There are several future directions for the use of this compound in scientific research, including the development of new methods for the detection of lipids, proteins, and nucleic acids in cells and tissues, the development of new diagnostic tools for various diseases, and the development of new drugs and therapies for various diseases.
合成方法
2(1H)-Quinolinone, 4-hydroxy-1-methyl-3-[(4-nitrophenyl)azo-] is synthesized by the reaction of 4-nitroaniline and 2-hydroxymethylquinoline. This reaction is carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid. The product is then purified by recrystallization to obtain a pure sample of 2(1H)-Quinolinone, 4-hydroxy-1-methyl-3-[(4-nitrophenyl)azo-].
科学研究应用
2(1H)-Quinolinone, 4-hydroxy-1-methyl-3-[(4-nitrophenyl)azo-] has been extensively used in scientific research due to its unique properties. This compound is commonly used as a dye in various biochemical and molecular biology experiments. It is used to stain lipids, proteins, and nucleic acids in cells and tissues. This compound is also used as a fluorescent probe for the detection of proteins and nucleic acids in gels and blots.
属性
CAS 编号 |
10114-46-2 |
|---|---|
产品名称 |
2(1H)-Quinolinone, 4-hydroxy-1-methyl-3-[(4-nitrophenyl)azo]- |
分子式 |
C16H12N4O4 |
分子量 |
324.29 g/mol |
IUPAC 名称 |
4-hydroxy-1-methyl-3-[(4-nitrophenyl)diazenyl]quinolin-2-one |
InChI |
InChI=1S/C16H12N4O4/c1-19-13-5-3-2-4-12(13)15(21)14(16(19)22)18-17-10-6-8-11(9-7-10)20(23)24/h2-9,21H,1H3 |
InChI 键 |
XUAQVLICOQTYFM-JXAWBTAJSA-N |
手性 SMILES |
CN1C2=CC=CC=C2C(=O)/C(=N/NC3=CC=C(C=C3)[N+](=O)[O-])/C1=O |
SMILES |
CN1C2=CC=CC=C2C(=C(C1=O)N=NC3=CC=C(C=C3)[N+](=O)[O-])O |
规范 SMILES |
CN1C2=CC=CC=C2C(=O)C(=NNC3=CC=C(C=C3)[N+](=O)[O-])C1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



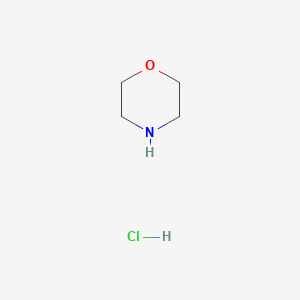
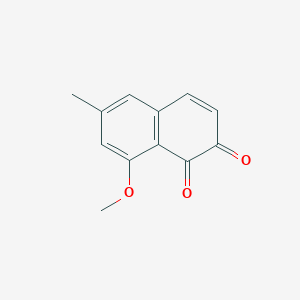
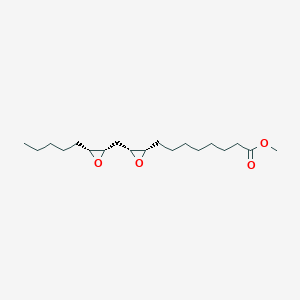
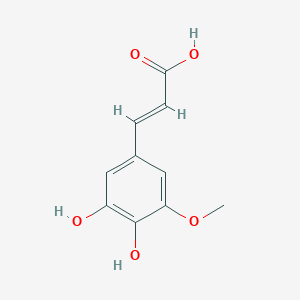
![1,2,4-Ethanylylidene-1H-cyclobuta[cd]pentalen-5-amine,octahydro-N-methyl-(9CI)](/img/structure/B157236.png)
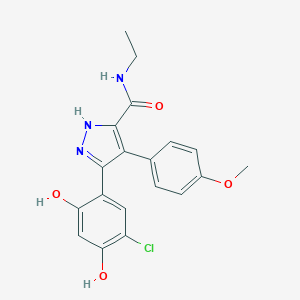
![1H,3H-Pyrrolo[1,2-c]oxazol-1-one,tetrahydro-3-(1-methylethyl)-,(3R-cis)-(9CI)](/img/structure/B157244.png)
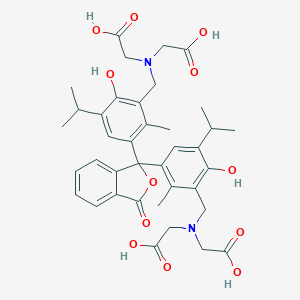


![1-Methyl-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B157252.png)


